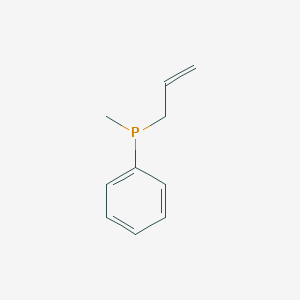
Methyl(phenyl)(prop-2-en-1-yl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(phenyl)(prop-2-en-1-yl)phosphane is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to a methyl group, a phenyl group, and a prop-2-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl(phenyl)(prop-2-en-1-yl)phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For example, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphine compound . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of tertiary phosphines, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl(phenyl)(prop-2-en-1-yl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine to its corresponding phosphine hydride.
Substitution: The phosphorus atom can participate in nucleophilic substitution reactions, replacing one of its substituents with another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl(phenyl)(prop-2-en-1-yl)phosphane has several scientific research applications, including:
Catalysis: It serves as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Medicinal Chemistry: Research explores its potential as a building block for the development of new pharmaceuticals.
Organophosphorus Chemistry:
Mecanismo De Acción
The mechanism of action of methyl(phenyl)(prop-2-en-1-yl)phosphane involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The phosphorus atom acts as a nucleophile, donating its lone pair of electrons to the metal center, thereby facilitating the catalytic process .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to methyl(phenyl)(prop-2-en-1-yl)phosphane include:
- Dimethylphenylphosphine
- Diphenylmethylphosphine
- Triphenylphosphine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of substituents, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and the types of complexes it forms with metal centers, making it a valuable compound for specific catalytic applications .
Propiedades
Número CAS |
54807-86-2 |
|---|---|
Fórmula molecular |
C10H13P |
Peso molecular |
164.18 g/mol |
Nombre IUPAC |
methyl-phenyl-prop-2-enylphosphane |
InChI |
InChI=1S/C10H13P/c1-3-9-11(2)10-7-5-4-6-8-10/h3-8H,1,9H2,2H3 |
Clave InChI |
QIPUVIYUANCTLI-UHFFFAOYSA-N |
SMILES canónico |
CP(CC=C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


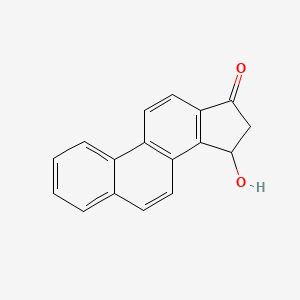
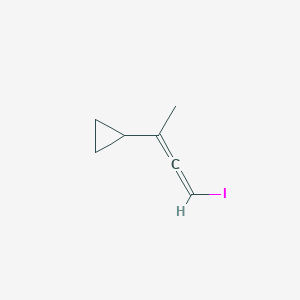
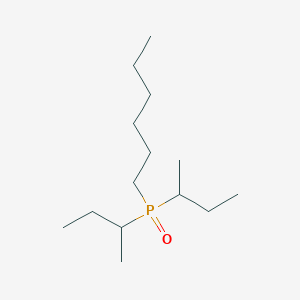
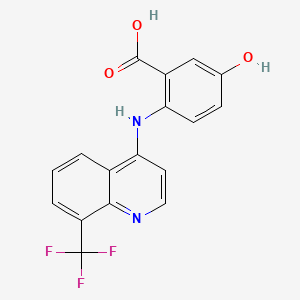
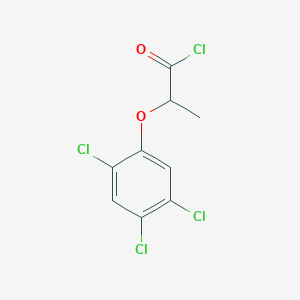
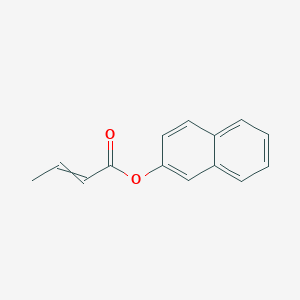

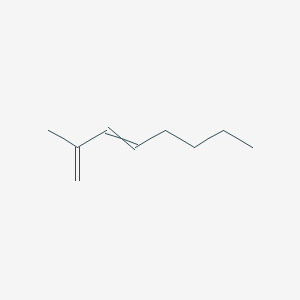
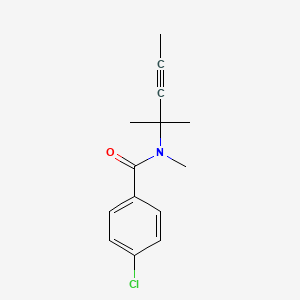


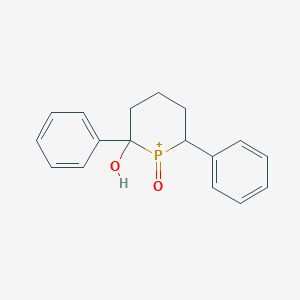
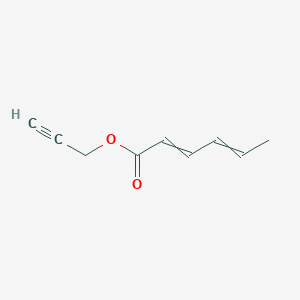
![[(3-Methoxyphenyl)methoxy]acetyl chloride](/img/structure/B14630321.png)
